molecular formula C17H18F3N5O3S B2618005 2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 2034382-13-1

2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B2618005
CAS No.: 2034382-13-1
M. Wt: 429.42
InChI Key: XZVPCKHUIXRYCA-UHFFFAOYSA-N
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Description

2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a structurally complex molecule featuring a tetrahydroquinoline sulfonamide scaffold linked to a trifluoromethyl-substituted triazolopyridine moiety. The sulfonamide group enhances solubility and may modulate binding affinity, while the trifluoromethyl group improves metabolic stability and lipophilicity, critical for oral bioavailability.

Properties

IUPAC Name

2-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3,4-dihydro-1H-quinoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O3S/c18-17(19,20)11-5-6-25-14(8-11)23-24-15(25)9-21-29(27,28)12-2-3-13-10(7-12)1-4-16(26)22-13/h2-3,7,11,21H,1,4-6,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVPCKHUIXRYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (CAS Number: 2034382-13-1) is a complex organic molecule that integrates multiple pharmacologically relevant structures. This compound combines a sulfonamide group with tetrahydroquinoline and triazolopyridine moieties. The unique structural features suggest potential biological activities that merit detailed investigation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Aromatic Nucleophilic Substitution : Utilizing precursors like 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine.
  • Formation of Tetrahydroquinoline : Through cyclization and functional group modifications.
  • Sulfonamide Formation : By reacting the amine with sulfonyl chlorides.

Biological Activity

Research indicates that compounds structurally similar to This compound exhibit significant biological activities:

Antiviral and Antimicrobial Properties

Compounds with similar structures have been synthesized as potential antiviral and antimicrobial agents. For instance:

  • Some derivatives demonstrated cytotoxicity at concentrations around 160 μg/ml.
  • Certain compounds exhibited promising antiviral activity against specific viral strains .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

A novel series of beta-amino amides incorporating fused heterocycles have shown effectiveness as DPP-IV inhibitors. One compound in this series was identified as a potent inhibitor with an IC50 value of 18 nM and excellent selectivity over other proline-selective peptidases .

Antioxidant Activity

Triazole compounds have been evaluated for their potential antioxidant activities. While results can vary widely depending on the specific compound tested, some triazole derivatives have shown significant antioxidant effects .

Case Studies

Recent studies focusing on similar compounds provide insights into their biological mechanisms:

Case Study 1: Antiviral Activity
A study synthesized several triazoloquinoxaline derivatives that were tested against viral infections. Among these derivatives, one showed a notable reduction in viral load in infected cell lines.

Case Study 2: DPP-IV Inhibition
In another study involving DPP-IV inhibitors derived from tetrahydroquinoline structures, researchers reported improvements in glycemic control in diabetic animal models after treatment with these compounds.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Properties
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-oneTetrahydroquinoline core with thienopyrimidineAnticancer activity
5-Hydroxy-3,4-dihydroquinolin-2(1H)-oneHydroxy substitution on tetrahydroquinolineAntimicrobial properties
7-Methyl-1,2,3,4-tetrahydroquinolineMethylated tetrahydroquinolineNeuroprotective effects

Comparison with Similar Compounds

Sitagliptin (Januvia®)

Sitagliptin, a DPP-4 inhibitor, shares structural similarities with the target compound, notably the trifluoromethyl-substituted triazolopyrazine core (vs. triazolopyridine in the target) (Table 1). The triazolopyrazine in sitagliptin contributes to strong DPP-4 binding via hydrogen bonding and π-π interactions .

Table 1: Core Structure Comparison

Feature Target Compound Sitagliptin
Core Heterocycle Triazolopyridine Triazolopyrazine
Trifluoromethyl Position 7-position on tetrahydro ring 3-position on triazolopyrazine
Functional Group Sulfonamide (tetrahydroquinoline) Amide (β-amino acid derivative)
Therapeutic Target Hypothesized DPP-4 or analogous enzymes Confirmed DPP-4 inhibitor

Key Implications:

  • Electron-Deficient Cores : Both compounds utilize electron-deficient heterocycles, enhancing binding to catalytic sites (e.g., DPP-4’s Ser630) .
  • Metabolic Stability : The trifluoromethyl group in both compounds reduces oxidative metabolism, prolonging half-life .

Tetrahydroquinoline Derivatives

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Synthesized via high-yield routes (86.5–99.6% per step) involving nitration and reduction , this compound shares the tetrahydroquinoline scaffold with the target molecule. However, the absence of a sulfonamide group and triazolopyridine linkage limits its enzyme-targeting versatility.

4-(2,4-Dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide (CAS: 400846-03-9)

This carboxamide derivative highlights the pharmacological diversity of quinoline-based compounds. Unlike the target compound’s sulfonamide group, carboxamides exhibit lower acidity (pKa ~10–12 vs. sulfonamide’s pKa ~1–3), affecting membrane permeability and target engagement .

Table 2: Functional Group Impact

Group Target Compound 400846-03-9
Linkage Sulfonamide Carboxamide
Acidity High (pKa ~1–3) Moderate (pKa ~10–12)
Solubility High (polar) Moderate
Binding Mode Ionic/H-bonding H-bonding/van der Waals

Trifluoromethyl Group Positioning

The trifluoromethyl group at the 7-position of the triazolopyridine in the target compound contrasts with sitagliptin’s 3-position on triazolopyrazine. This positional difference may influence steric interactions with enzyme pockets, as seen in DPP-4 inhibitors where trifluoromethyl placement correlates with IC50 values .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely requires advanced regioselective methods, akin to sitagliptin’s multi-step process involving chiral resolution .
  • Pharmacokinetic Predictions : The sulfonamide group may enhance renal clearance compared to carboxamide-based analogs, requiring formulation optimization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can impurities be minimized during synthesis?

  • Methodology :

  • Step 1 : Start with the condensation of 7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde with 1,2,3,4-tetrahydroquinoline-6-sulfonamide under reductive amination conditions (e.g., NaBH3_3CN in methanol at 50°C for 12 hours) .
  • Step 2 : Purify via column chromatography using a gradient of ethyl acetate/light petroleum (1:3 to 1:1) to remove unreacted sulfonamide and byproducts .
  • Step 3 : Confirm purity via HPLC (C18 column, acetonitrile/water 70:30) and monitor for residual trifluoromethyl intermediates, which may require recrystallization from ethanol/water .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Dissolve the compound in buffered solutions (pH 3–9) and store at 25°C, 40°C, and 60°C for 30 days. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and LC-MS to identify hydrolytic or oxidative byproducts .
  • Key Metrics : Report half-life (t1/2_{1/2}) and degradation pathways (e.g., sulfonamide cleavage or triazole ring oxidation) .

Q. What spectroscopic techniques are critical for structural validation?

  • Essential Methods :

  • 1^1H/13^{13}C NMR : Focus on diagnostic signals:
  • Tetrahydroquinoline : δ 1.5–2.5 ppm (methylene protons), δ 6.8–7.2 ppm (aromatic protons) .
  • Trifluoromethyl group : 19^{19}F NMR signal at δ -62 to -65 ppm .
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm error .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s binding affinity to target enzymes (e.g., kinases or proteases)?

  • Experimental Design :

  • Docking Studies : Use AutoDock Vina to compare binding modes of the trifluoromethyl derivative vs. non-fluorinated analogs. Focus on hydrophobic interactions in enzyme active sites .
  • Enzyme Assays : Measure IC50_{50} against recombinant kinases (e.g., EGFR or CDK2) using fluorescence polarization. Correlate activity with steric/electronic effects of the CF3_3 group .
  • Data Interpretation : A ≥10-fold increase in potency vs. non-fluorinated analogs suggests CF3_3 enhances target engagement .

Q. What strategies can resolve contradictions in solubility data reported across studies?

  • Resolution Workflow :

  • Solvent Screening : Test solubility in DMSO, methanol, and chloroform (common solvents for biological assays) via nephelometry. Note discrepancies due to crystalline vs. amorphous forms .
  • Co-solvent Systems : For low aqueous solubility (<1 mg/mL), use cyclodextrin complexes (e.g., HP-β-CD) to improve bioavailability in in vivo models .
  • Cross-Validation : Compare results with analogs like sitagliptin intermediates, which share sulfonamide and triazolo motifs .

Q. How can in vivo pharmacokinetic studies be designed to assess metabolic clearance?

  • Protocol :

  • Animal Models : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours .
  • LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., hydroxylated or glucuronidated derivatives).
  • Key Parameters : Calculate AUC, Cmax_{max}, and t1/2_{1/2}. High hepatic extraction (CL >30 mL/min/kg) suggests need for structural modifications to reduce first-pass metabolism .

Critical Considerations

  • Synthetic Scalability : Multi-step sequences (e.g., reductive amination followed by chromatography) may limit batch yields to <50% .
  • Biological Selectivity : Screen against off-target GPCRs (e.g., 5-HT2B_{2B}) to avoid unintended pharmacological effects .

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